molecular formula C12H3Cl5O B3066567 1,2,3,6,8-Pentachlorodibenzofuran CAS No. 83704-51-2

1,2,3,6,8-Pentachlorodibenzofuran

Cat. No. B3066567
CAS RN: 83704-51-2
M. Wt: 340.4 g/mol
InChI Key: VHQJZOFUPXEZQZ-UHFFFAOYSA-N
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Description

1,2,3,6,8-Pentachlorodibenzofuran is a toxic polychlorinated dibenzofuran (PCDF) that is detected in domestic meat and poultry . It can be used as purified standards for analytical, toxic, and biological studies of these environmental contaminants . It induces the expression of genes encoding the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1A2 .


Synthesis Analysis

Polychlorinated dibenzofurans (PCDFs) are a family of organic compounds with one or several of the hydrogens in the dibenzofuran structure replaced by chlorines . PCDFs can be formed by pyrolysis or incineration at temperatures below 1200 °C of chlorine-containing products, such as PVC, PCBs, and other organochlorides, or of non-chlorine-containing products in the presence of chlorine donors .


Molecular Structure Analysis

The molecular formula of 1,2,3,6,8-Pentachlorodibenzofuran is C12H3Cl5O . The average molecular mass is 340.417 Da and the monoisotopic mass is 337.862640 Da .


Chemical Reactions Analysis

1,2,3,6,8-Pentachlorodibenzofuran is a dioxin-like polychlorinated dibenzofuran (PCDF) that induces the expression of genes encoding the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1A2 .

Scientific Research Applications

Environmental Contamination and Toxicity

1,2,3,6,8-Pentachlorodibenzofuran, a type of polychlorinated dibenzofuran (PCDF), is a significant environmental contaminant. Brewster and Birnbaum (1988) investigated its disposition in rats, noting rapid clearance from blood and distribution to liver, muscle, skin, and adipose tissue. This study highlights the environmental persistence of such compounds and their potential toxicological implications (Brewster & Birnbaum, 1988).

Interaction with Biological Systems

Yoshimura et al. (1984) found that over 60% of 2,3,4,7,8-pentachlorodibenzofuran administered orally to rats was accumulated in the liver. This study provides insight into the bioaccumulation tendencies of PCDFs in biological systems (Yoshimura et al., 1984).

Analytical Detection and Measurement

T. Itoh et al. (2008) developed a method for measuring pentachlorodibenzofurans (pentaCDFs) using gas chromatography combined with multiphoton ionization–mass spectrometry. This advancement in analytical technology is crucial for environmental monitoring and research on PCDFs (Itoh et al., 2008).

Impact on Wildlife and Ecosystems

Studies like those by Friesen and colleagues (1996) on the aquatic photodegradation of PCDFs provide essential data on how these compounds behave and break down in natural water systems. This research is vital for understanding the environmental impact of PCDFs on aquatic ecosystems (Friesen et al., 1996).

Implications for Human Health

Research by Apostoli, Bergonzi, and Catalani (2011) on the carcinogenicity of PCDFs, including pentachlorodibenzofuran, highlights the potential human health risks associated with exposure to these compounds. This research is crucial for public health policies and risk assessment (Apostoli et al., 2011).

Mechanism of Action

1,2,3,6,8-Pentachlorodibenzofuran acts as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .

Safety and Hazards

1,2,3,6,8-Pentachlorodibenzofuran is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with the molten substance may cause severe burns to the skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

properties

IUPAC Name

1,2,3,6,8-pentachlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O/c13-4-1-5-9-8(18-12(5)7(15)2-4)3-6(14)10(16)11(9)17/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQJZOFUPXEZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C3=C(C(=C(C=C3O2)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80232564
Record name 1,2,3,6,8-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80232564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,6,8-Pentachlorodibenzofuran

CAS RN

83704-51-2
Record name 1,2,3,6,8-Pentachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,6,8-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80232564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6,8-PENTACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R20ZUZ4U0J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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